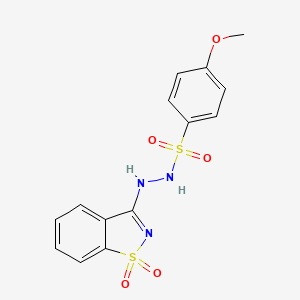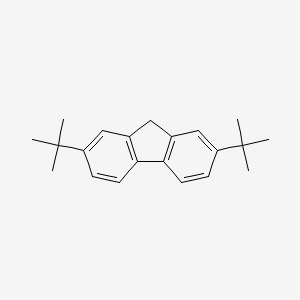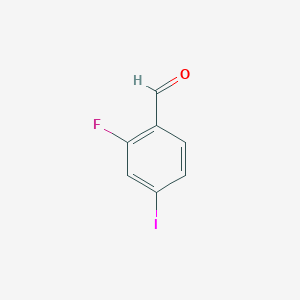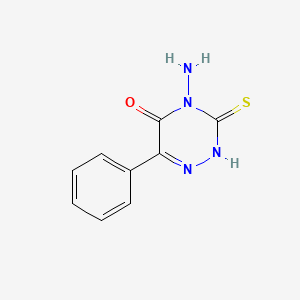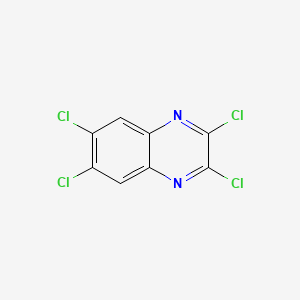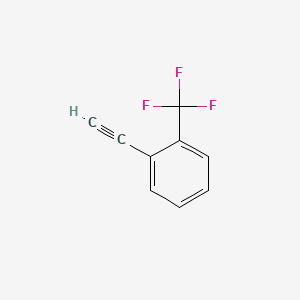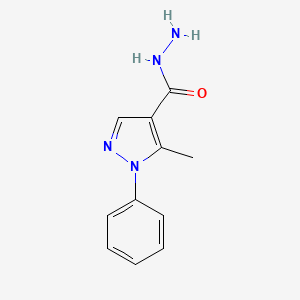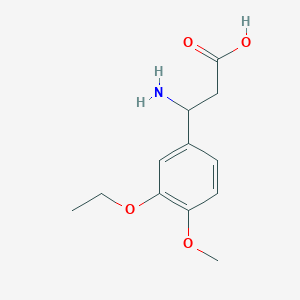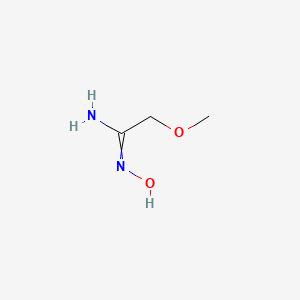
N-Hydroxy-2-methoxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-methoxyacetimidamide (NHMA) is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. NHMA is a versatile compound that can be used in a variety of reactions and has been shown to have a number of beneficial effects in laboratory experiments.
科学的研究の応用
Fluorescent Polymer Synthesis
A study by Madsen et al. (2011) highlighted the facile derivatization of rhodamine 6G using secondary amines, which, when containing a hydroxy group, can be esterified to create fluorescent initiators for atom transfer radical polymerization (ATRP) or fluorescent methacrylic comonomers. These compounds exhibit strong fluorescence at physiological pH, contrary to those functionalized with primary amines. These derivatives were utilized to prepare fluorescently labeled biocompatible polymers for biomedical applications, leveraging the biomimetic monomer 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) (Madsen et al., 2011).
Fluorescent Probe Synthesis
Meng et al. (2007) synthesized a fluorescent probe, RB–S, from rhodamine B via a one-step condensation reaction. This probe interacted with glycine, and its reactivity was analyzed through LC–MS. The probe, its labeled derivative, and the hydrolysate exhibited specific UV/vis and fluorescence spectra, underscoring its potential utility in various applications (Meng et al., 2007).
Selective Fluorescence Probe for Copper(II)
Chen et al. (2009) characterized rhodamine B hydroxylamide as a highly selective and sensitive fluorescence probe for Cu(2+). The probe demonstrated specific absorbance-on and fluorescence-on responses solely to Cu(2+), allowing direct detection of Cu(2+) amidst other transition metal ions, a feature applied in human serum. This specificity and sensitivity suggest potential applications in analytical chemistry and biochemistry for the detection of specific ions or molecules (Chen et al., 2009).
作用機序
Target of Action
It is known that n-hydroxy compounds often interact with flavin-dependent n-hydroxylating enzymes . These enzymes play a significant role in the production of secondary metabolites, such as siderophores or antimicrobial agents .
Mode of Action
The mode of action of N’-hydroxy-2-methoxyethanimidamide involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes . This leads to the formation of N-hydroxy compounds, which can be further functionalized
Biochemical Pathways
N’-hydroxy-2-methoxyethanimidamide is likely involved in the biochemical pathways related to the production of secondary metabolites . These pathways involve the transfer of oxygen to provide intermediates or products comprising N-O functional groups
Result of Action
It is known that n-hydroxy compounds, such as n’-hydroxy-2-methoxyethanimidamide, can provide intermediates or products comprising n-o functional groups .
Action Environment
It is known that the action of n-hydroxy compounds can be influenced by factors such as the presence of specific enzymes and the availability of molecular oxygen .
生化学分析
Biochemical Properties
N-Hydroxy-2-methoxyacetimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with flavin-dependent N-hydroxylating enzymes, which are involved in the production of secondary metabolites such as siderophores and antimicrobial agents . These enzymes activate molecular oxygen and transfer it to this compound, leading to the formation of N-O functional groups. This interaction is crucial for the compound’s biochemical activity and its role in various metabolic pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that derivatives of this compound can cause DNA damage in hepatoma cells, indicating its potential genotoxic effects . Additionally, the compound’s interaction with enzymes such as N,O-acyltransferase and deacylase can lead to changes in cellular metabolism and gene expression, further highlighting its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can form oximes and hydrazones through reactions with aldehydes and ketones . These reactions are facilitated by the nucleophilic nature of the nitrogen atom in this compound. Additionally, the compound’s interaction with flavin-dependent N-hydroxylating enzymes leads to the activation of molecular oxygen and the formation of N-O functional groups, which are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the mutagenic activation of this compound can be influenced by antioxidants such as ascorbic acid and sodium selenite, which can enhance its mutagenicity . These findings suggest that the compound’s effects can vary depending on the presence of other substances and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. For instance, studies on the mutagenicity of this compound have shown that its genotoxic effects can be dose-dependent . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase II drug metabolism. The compound undergoes conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases, which add glucuronic acid to the compound, facilitating its detoxification and excretion . Additionally, this compound can undergo N-hydroxylation, leading to the formation of N-O functional groups that play a role in its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various tissues, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, studies on the subcellular localization of similar compounds have shown that they can be localized to the vacuole or plasma membrane, influencing their biochemical activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-2-methoxyacetimidamide can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-methoxyacetamide", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxyacetamide in ethanol and add hydroxylamine hydrochloride. Heat the mixture to reflux for 2 hours.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes.", "Step 3: Add acetic anhydride dropwise to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash the precipitate with cold ethanol and dry it to obtain N-Hydroxy-2-methoxyacetimidamide." ] } | |
CAS番号 |
95298-88-7 |
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC名 |
N'-hydroxy-2-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
InChIキー |
UNKQCVYVFHGUTQ-UHFFFAOYSA-N |
異性体SMILES |
COC/C(=N/O)/N |
SMILES |
COCC(=NO)N |
正規SMILES |
COCC(=NO)N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amino]-acetic acid](/img/structure/B1308374.png)
